Butein 4'-glucoside

Catalog No.
S12552040
CAS No.
M.F
C21H22O10
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butein 4'-glucoside

Product Name

Butein 4'-glucoside

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C21H22O10/c22-9-17-18(27)19(28)20(29)21(31-17)30-11-3-4-12(15(25)8-11)13(23)5-1-10-2-6-14(24)16(26)7-10/h1-8,17-22,24-29H,9H2/b5-1+

InChI Key

QMVODIKHHIRSGI-ORCRQEGFSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Butein 4'-glucoside is a glycosylated derivative of butein, a type of chalcone. The chemical formula for butein 4'-glucoside is C21H22O10C_{21}H_{22}O_{10}, and it is classified under the broader category of flavonoids. This compound is primarily found in various plant species, including Dahlia, Coreopsis, and Butea monosperma. Butein 4'-glucoside is notable for its potential health benefits, including antioxidant properties, and its role as a precursor in the biosynthesis of other flavonoids and chalcones .

Typical of chalcones and flavonoids. These include:

  • Glycosylation: The addition of sugar moieties to form glycosides, which enhances solubility and bioavailability.
  • Reduction: Butein 4'-glucoside can be reduced to form dihydrochalcones under specific conditions.
  • Oxidation: It may undergo oxidation reactions that can lead to the formation of various derivatives with altered biological activities .

Butein 4'-glucoside exhibits a range of biological activities:

  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition: The compound inhibits aldose reductase and advanced glycation end products, which are implicated in diabetic complications .
  • Cancer Research: Butein and its derivatives have demonstrated potential in inhibiting aromatase activity, suggesting a role in breast cancer treatment by modulating estrogen levels .

The synthesis of butein 4'-glucoside can occur through several methods:

  • Natural Biosynthesis: In plants, it is synthesized via the action of chalcone synthase, which catalyzes the condensation of malonyl-CoA and p-coumaroyl-CoA.
  • Chemical Synthesis: Laboratory synthesis involves the glycosylation of butein using glycosyl donors like UDP-glucose in the presence of appropriate catalysts .
  • Enzymatic Methods: Enzymatic approaches using glycosyltransferases can also be employed to introduce glucose moieties onto butein .

Butein 4'-glucoside has various applications:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored for use in dietary supplements and functional foods.
  • Cosmetics: Its skin-protective properties make it a candidate for inclusion in skincare formulations aimed at reducing oxidative damage.
  • Research: It serves as a model compound in studies investigating the biosynthesis of flavonoids and their derivatives .

Studies have shown that butein 4'-glucoside interacts with several biological pathways:

  • Sirtuin Activation: It may activate sirtuins, enzymes involved in cellular regulation, which could influence aging and metabolic processes .
  • Synergistic Effects: When combined with other phytochemicals, such as quercetin or resveratrol, it may exhibit enhanced biological effects due to synergistic interactions .

Butein 4'-glucoside shares structural similarities with several other compounds within the chalcone class. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey Biological ActivityUnique Features
ButeinChalconeAntioxidant, anti-cancerDirectly inhibits aromatase
Licochalcone AChalconeAntioxidant, anti-inflammatoryFound in licorice; potent against cancer cells
PhloretinDihydrochalconeAntioxidantKnown for its role in plant defense mechanisms
CoreopsinGlycosylated ChalconeAntioxidantFound specifically in Coreopsis species
4-HydroxyderricinChalconeAntioxidantExhibits strong anti-inflammatory effects

Butein 4'-glucoside's unique glycosylation enhances its solubility and bioactivity compared to its non-glycosylated counterparts . This modification not only impacts its pharmacokinetics but also potentially broadens its therapeutic applications.

XLogP3

1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

434.12129689 g/mol

Monoisotopic Mass

434.12129689 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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